molecular formula C17H14N6O2S B3838594 4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile

4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile

Cat. No. B3838594
M. Wt: 366.4 g/mol
InChI Key: ZOMCQKMMNYKUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile, commonly known as BANIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. BANIM belongs to the class of nicotinonitrile compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of BANIM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and proliferation. BANIM has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
BANIM has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis, the process by which new blood vessels are formed. Additionally, BANIM has been shown to have immunomodulatory effects, meaning that it can modulate the immune system's response to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BANIM is its potential as a new drug candidate for the treatment of cancer and infectious diseases. However, there are also some limitations to its use in lab experiments. BANIM is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, BANIM may be difficult to synthesize on a large scale, which could limit its availability for use in clinical trials.

Future Directions

There are several potential future directions for research on BANIM. One area of focus could be the development of new drug formulations that incorporate BANIM, allowing for more targeted and effective treatment of cancer and infectious diseases. Additionally, more research is needed to fully understand the mechanism of action of BANIM and its potential side effects, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, research could also focus on the synthesis of BANIM and other nicotinonitrile compounds, which could lead to the discovery of new drug candidates with unique chemical structures and properties.

Scientific Research Applications

BANIM has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit significant antitumor activity, making it a promising candidate for the treatment of various types of cancer. Additionally, BANIM has been shown to possess antimicrobial and antifungal properties, indicating its potential use in the treatment of infectious diseases.

properties

IUPAC Name

4-(benzylamino)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-22-11-21-15(23(24)25)17(22)26-16-13(9-18)14(7-8-19-16)20-10-12-5-3-2-4-6-12/h2-8,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMCQKMMNYKUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1SC2=NC=CC(=C2C#N)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzylamino)-2-(3-methyl-5-nitroimidazol-4-yl)sulfanylpyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile
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4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile
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4-(benzylamino)-2-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]nicotinonitrile

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